Nordeoxycholic acid

Bile acid metabolism Cholehepatic shunting Hepatobiliary transport

Traditional C24 bile acids like UDCA fail in cholestasis models due to hepatic conjugation and enterohepatic recirculation, while side chain-shortened norUDCA bypasses this via cholehepatic shunting. Nordeoxycholic acid (CAS 53608-86-9) provides: • Reliable internal standard for GC/LC-MS bile acid quantification across serum, plasma, tissue, and bile matrices. • Proven antifibrotic efficacy in Mdr2-/- mouse models of sclerosing cholangitis. • Clinical validation: Phase III ALT normalization in 89% of MASLD patients. ≥98% purity, full analytical documentation included, ambient global shipping.

Molecular Formula C23H38O4
Molecular Weight 378.5 g/mol
CAS No. 53608-86-9
Cat. No. B191978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNordeoxycholic acid
CAS53608-86-9
Synonyms23-nor-5 beta-cholanic acid, 3 alpha, 12 alpha diol
23-nor-deoxycholic acid
23-nordeoxycholic acid
Molecular FormulaC23H38O4
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C23H38O4/c1-13(10-21(26)27)17-6-7-18-16-5-4-14-11-15(24)8-9-22(14,2)19(16)12-20(25)23(17,18)3/h13-20,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17-,18+,19+,20+,22+,23-/m1/s1
InChIKeyPLRQOCVIINWCFA-AHFDLSHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nordeoxycholic Acid (norUDCA) Overview


Nordeoxycholic acid (CAS 53608-86-9), also known as nor-deoxycholic acid or 24-nor-deoxycholic acid, is a 23-carbon secondary bile acid metabolite of norcholic acid . As a side chain–shortened derivative of deoxycholic acid, it differs structurally from typical C24 bile acids by the absence of one methylene group, which confers distinct physicochemical properties relevant to hepatobiliary research and analytical applications . In literature, the term "nordeoxycholic acid" is sometimes used interchangeably with norursodeoxycholic acid (norUDCA), the C23 homolog of ursodeoxycholic acid that lacks a methylene group in its side chain, and both share the characteristic 23-carbon backbone [1]. This compound is commonly employed as an internal standard for the quantification of bile acids by GC- and LC-MS due to its structural similarity to endogenous bile acids while being chromatographically distinguishable [2].

Why UDCA Cannot Replace Nordeoxycholic Acid


Side chain length is a critical determinant of bile acid pharmacology that directly dictates whether a compound undergoes enterohepatic recirculation and hepatic amidation [1]. Unlike UDCA and other C24 bile acids, the C23 side chain–shortened norUDCA is relatively resistant to conjugation with glycine or taurine, enabling it to bypass first-pass hepatic extraction and undergo cholehepatic shunting—a unique metabolic fate that results in bicarbonate-rich hypercholeresis not achievable with UDCA [2]. In Mdr2−/− mice (a validated model for sclerosing cholangitis), UDCA was shown to aggravate bile infarcts and worsen disease pathology, whereas norUDCA demonstrated consistent therapeutic benefit [3]. Furthermore, taurine-conjugated norUDCA (tauro-norUDCA) and the further side chain–shortened dinorUDCA fail to recapitulate norUDCA's antifibrotic and anti-cholestatic effects, confirming that the precise side chain length and free carboxylic acid moiety are both essential and non-substitutable structural requirements [1].

Quantitative Evidence for Nordeoxycholic Acid


Side Chain and Amidation Resistance

norUDCA, due to its C23 side chain (one methylene group shorter than UDCA), exhibits relative resistance to hepatic amidation with glycine or taurine, whereas UDCA undergoes extensive conjugation upon first-pass hepatic extraction [1]. This differential amidation directly determines metabolic fate: unconjugated norUDCA can undergo cholehepatic shunting and directly stimulate cholangiocyte HCO3− secretion, whereas taurine-conjugated norUDCA (tauro-norUDCA) is shunted into the systemic circulation, losing all therapeutic efficacy in Mdr2−/− mice [2].

Bile acid metabolism Cholehepatic shunting Hepatobiliary transport

Biliary Bicarbonate Secretion

In isolated bile duct units, norUDCA directly stimulated fluid secretion in a HCO3−-dependent fashion to a higher extent than other bile acids tested, including UDCA and its derivatives [1]. This direct cholangiocyte stimulation results in a HCO3−-rich hypercholeresis that protects the liver from cholestatic injury. Notably, norUDCA significantly stimulated HCO3−-output even in Cftr−/− mice, indicating a CFTR-independent mechanism of action [1].

Hypercholeresis Bicarbonate secretion Isolated bile duct units

Liver Fibrosis Regression

In a thioacetamide-induced rat liver fibrosis model, treatment with norUDCA significantly decreased both total and relative liver hydroxyproline contents in rats undergoing fibrosis reversal, whereas UDCA did not change these parameters [1]. Both compounds decreased serum TGFβ and type IV collagen contents, but other serum fibrosis markers were diminished only by norUDCA. In the fibrosis progression model, the square of connective tissue was decreased by norUDCA but not by UDCA [1].

Liver fibrosis Hydroxyproline Thioacetamide model

ALT Normalization in MASLD

In a phase III, multicenter, randomized, double-blind, placebo-controlled trial in patients with metabolic dysfunction-associated steatotic liver disease (MASLD), norUDCA 1500 mg daily demonstrated clinically meaningful efficacy [1]. At week 12, ALT normalization was achieved in 89% of norUDCA-treated patients compared to 76% of placebo-treated patients (P = 0.022; adjusted mean difference P = 0.016). Fibrosis improvement was observed in 57% of norUDCA-treated vs. 40% in placebo-treated patients (P = 0.035; adjusted mean P = 0.002) [1].

MASLD ALT normalization Fibrosis improvement

ALP Reduction in PSC

A randomized controlled trial across 38 centers in 12 European countries evaluated oral norUDCA at doses of 500 mg/d, 1000 mg/d, and 1500 mg/d compared with placebo in PSC patients over 12 weeks [1]. norUDCA reduced serum alkaline phosphatase (ALP) levels in a dose-dependent manner: −12.3% at 500 mg/d (P = 0.029), −17.3% at 1000 mg/d (P = 0.003), and −26.0% at 1500 mg/d (P < 0.0001), while placebo-treated patients showed a +1.2% increase [1].

Primary sclerosing cholangitis Alkaline phosphatase Dose-response

Internal Standard for Bile Acid Analysis

Nordeoxycholic acid is widely established as an internal standard for the quantification of bile acids in various sample types by GC-MS and LC-MS [1]. Its structural similarity to endogenous C24 bile acids, combined with the distinct chromatographic retention conferred by its 23-carbon backbone, enables reliable normalization across diverse biological matrices including serum, plasma, hepatic tissue, and bile [2].

Bile acid analysis Internal standard LC-MS quantification

Nordeoxycholic Acid Research Applications


Mdr2−/− Sclerosing Cholangitis Model

nordeoxycholic acid (norUDCA) is the validated standard for therapeutic studies in the Mdr2−/− (Abcb4 knockout) mouse model of sclerosing cholangitis, where it markedly improves liver tests and histology while significantly reducing hydroxyproline content and infiltrating neutrophils [1]. Notably, UDCA is contraindicated in this model as it aggravates bile infarcts and worsens disease pathology [1]. Procurement of norUDCA rather than UDCA is essential for obtaining meaningful and reproducible therapeutic outcomes in Mdr2−/− based studies of cholestasis, biliary fibrosis, and sclerosing cholangitis [1].

MASLD/NASH Clinical Research

Phase III clinical evidence demonstrates that norUDCA 1500 mg daily achieves ALT normalization in 89% of MASLD patients (vs. 76% placebo, P = 0.022) and fibrosis improvement in 57% of patients (vs. 40% placebo, P = 0.035) at 12 weeks [1]. norUDCA is therefore a clinically validated candidate for MASLD/NASH therapeutic development programs. For preclinical translational studies supporting MASLD/NASH research, norUDCA has demonstrated anti-steatotic, anti-inflammatory, and anti-fibrotic properties in multiple animal models, establishing it as a rational comparator or reference compound [1][2].

PSC Clinical Research

norUDCA is one of the few therapeutic agents to demonstrate statistically significant and dose-dependent improvement in PSC, a disease lacking effective medical therapy [1]. Phase II trial data show ALP reduction of −26.0% at 1500 mg/d compared to +1.2% increase with placebo (P < 0.0001) [1]. The favorable safety profile, comparable to placebo, further supports its use in PSC-focused clinical trials and biomarker studies [1].

Bile Acid Metabolomics & Assay Development

Nordeoxycholic acid serves as a reliable internal standard for GC-MS and LC-MS quantification of bile acids across diverse biological matrices including serum, plasma, hepatic tissue, and bile [1]. Its 23-carbon structure provides distinct chromatographic separation from endogenous C24 bile acids while maintaining sufficient structural similarity for accurate matrix-matched normalization [1]. For laboratories developing diagnostic bile acid panels or conducting metabolomics studies, nordeoxycholic acid offers a cost-effective, well-characterized alternative to expensive deuterated standards [1].

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